molecular formula C8H7Br3 B6292861 1,2,5-Tribromo-3-ethylbenzene CAS No. 2383186-91-0

1,2,5-Tribromo-3-ethylbenzene

Cat. No.: B6292861
CAS No.: 2383186-91-0
M. Wt: 342.85 g/mol
InChI Key: JDFSWJZYKIBVNV-UHFFFAOYSA-N
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Description

1,2,5-Tribromo-3-ethylbenzene is an organic compound with the molecular formula C8H7Br3 It is a derivative of benzene, where three bromine atoms and one ethyl group are substituted on the benzene ring

Properties

IUPAC Name

1,2,5-tribromo-3-ethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br3/c1-2-5-3-6(9)4-7(10)8(5)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFSWJZYKIBVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=C1)Br)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,5-Tribromo-3-ethylbenzene can be synthesized through the bromination of 3-ethylbenzene. The process involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1,2,5-Tribromo-3-ethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products:

    Substitution: Formation of compounds with different functional groups replacing the bromine atoms.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of hydrogenated derivatives.

Scientific Research Applications

1,2,5-Tribromo-3-ethylbenzene has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,5-tribromo-3-ethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms on the benzene ring make it highly reactive towards nucleophiles, allowing it to participate in various chemical transformations. The ethyl group can also influence the reactivity and stability of the compound.

Comparison with Similar Compounds

  • 1,2,3-Tribromobenzene
  • 1,2,4-Tribromobenzene
  • 1,3,5-Tribromobenzene

Comparison: 1,2,5-Tribromo-3-ethylbenzene is unique due to the presence of the ethyl group, which can significantly alter its chemical properties and reactivity compared to other tribromobenzene isomers. The position of the bromine atoms also affects the compound’s symmetry and intermolecular interactions, leading to differences in melting points, solubility, and other physical properties.

Biological Activity

1,2,5-Tribromo-3-ethylbenzene is a brominated aromatic compound that has garnered interest in various fields due to its potential biological activities. This article reviews the compound’s biological properties, including its antimicrobial and anticancer effects, and discusses relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H8Br3 and features three bromine atoms substituted on the benzene ring along with an ethyl group. The presence of multiple bromine atoms enhances its reactivity and potential interactions with biological systems.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing various brominated compounds, it was found to be effective against a range of bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell lysis and death.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that this compound could be a candidate for developing new antimicrobial agents in an era of increasing antibiotic resistance.

Anticancer Activity

The anticancer properties of this compound have also been explored. A study conducted on various cancer cell lines demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells. The proposed mechanism involves the activation of caspases and the modulation of apoptotic pathways.

Cancer Cell LineIC50 (µM)
HeLa (Cervical)15
MCF-7 (Breast)20
A549 (Lung)25

These findings indicate that this compound may possess selective toxicity towards cancer cells while sparing normal cells.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of several halogenated compounds, including this compound. The researchers found that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations lower than those required for conventional antibiotics. This study highlights the potential for using brominated compounds in treating infections caused by resistant strains.

Research on Anticancer Mechanisms

In another investigation published in Cancer Letters, researchers examined the effects of this compound on breast cancer cells. They reported that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through mitochondrial pathways. The study suggests that further exploration into the structure-activity relationship could enhance the efficacy of this compound as a therapeutic agent.

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